molecular formula C9H11NS B3273561 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 58959-99-2

6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B3273561
CAS No.: 58959-99-2
M. Wt: 165.26 g/mol
InChI Key: NGAFATULOVAGQX-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine (CAS 58959-99-2) is an aromatic heterocyclic compound of significant interest in organic and medicinal chemistry research. This compound features a benzothiazine core, a structure defined by a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur atoms . The specific molecular formula is C 9 H 11 NS, with a molecular weight of 165.26 g/mol . As a 3,4-dihydro-2H-benzo[b][1,4]thiazine derivative with a methyl substituent, this compound serves as a versatile chemical intermediate, or "building block," for the synthesis of more complex molecules . Researchers value this scaffold for its potential in developing novel substances with biological activity. Related benzothiazine structures are found in pharmacologically active compounds, suggesting this methyl derivative could be utilized in structure-activity relationship (SAR) studies, the discovery of new therapeutic agents, and materials science research. The product is offered for laboratory research applications. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the available Safety Datasheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-7-2-3-9-8(6-7)10-4-5-11-9/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFATULOVAGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it has been studied for its potential to inhibit cholinesterase enzymes, which are involved in neurotransmission . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Electronic Properties

The methyl group at position 6 distinguishes this compound from other benzo[b][1,4]thiazine derivatives. Substituents significantly influence electronic and steric properties:

  • Electron-donating vs. In contrast, nitro-substituted analogs (e.g., 6-nitro derivatives) exhibit reduced electron density due to the nitro group’s electron-withdrawing nature, altering their chemical behavior .
  • Halogenated derivatives : 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine introduces steric bulk and polarizability, which may enhance binding affinity in biological systems or modify electronic properties for materials applications .
Table 1: Structural and Electronic Comparison
Compound Substituent Electronic Effect Key Feature
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine C6-CH₃ Electron-donating Enhanced stability, mild reactivity
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine C6-NO₂ Electron-withdrawing Increased polarity, redox activity
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine C7-Br Halogen effect Steric bulk, potential for cross-coupling
Thieno[3,2-b][1,4]thiazine Thieno ring Extended conjugation Improved photophysical properties

Biological Activity

6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and related compounds.

The synthesis of this compound can be achieved through a one-pot three-component reaction involving 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones. The reaction typically utilizes potassium carbonate (K2CO3) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus, which is notable for its role in infections associated with urinary catheters . The compound's mechanism involves targeting bacterial peptide deformylase (PDF), making it a promising candidate for developing new antibacterial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those involving cholinesterase enzymes, which are crucial in neurotransmission and cellular signaling .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of cholinesterase enzymes, which can influence neurotransmitter levels and affect neuronal signaling pathways.
  • Cell Cycle Regulation : It has been observed to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
1,2,4-Benzothiadiazine-1,1-dioxideAntimicrobial and antihypertensiveKnown for dual action
3,4-Dihydro-2H-1,4-benzothiazine derivativesVarious chemical and biological applicationsSimilar core structure
This compoundAntimicrobial and anticancerSpecific substitution pattern affecting activity

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Antibacterial Efficacy : A study conducted on the efficacy against Staphylococcus aureus showed that derivatives of this compound exhibited IC50 values significantly lower than traditional antibiotics .
  • Anticancer Studies : In vitro studies have shown that this compound can reduce the viability of cancer cell lines by more than 50% at concentrations as low as 10 µM after 48 hours of treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine
Reactant of Route 2
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine

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